1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol
Description
Properties
IUPAC Name |
1-[(cyclopropylmethylamino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10(5-1-2-6-10)8-11-7-9-3-4-9/h9,11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEBANLNIXVYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol with three analogs:
*Estimated based on molecular formula.
Preparation Methods
General Synthetic Approach
The synthesis of 1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol typically involves:
- Formation of an amino intermediate by reaction of cyclopropylmethylamine derivatives with activated carbonyl compounds.
- Subsequent cyclization to form the cyclopentan-1-ol moiety attached to the amino methyl group.
This route is generally multi-step and requires careful control of reaction conditions to achieve high purity (typically 95%) and yield.
Key Synthetic Steps and Conditions
Amination via Condensation and Reduction
A scalable and efficient synthetic route involves:
Step i: Condensation
A compound such as cyclopropyl methyl ketone (a C3 alkyl ketone) is condensed with a chiral amine, for example, (S)-α-phenylethylamine, to form an imine intermediate. This reaction is often catalyzed by Lewis acids to improve yield and selectivity.Step ii: Reduction
The imine intermediate is reduced to the corresponding secondary amine, typically using catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere).Step iii: Debenzylation or further functional group manipulation
If protecting groups are used, debenzylation or other deprotection steps follow to yield the primary amine derivative.
This sequence is well-suited for industrial scale-up due to the use of inexpensive starting materials and relatively mild conditions.
Solvent and Catalyst Selection
Preferred solvents for condensation include isopropanol, toluene, heptane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF). THF is often highlighted for its balance of polarity and inertness.
Lewis acids such as boron-based catalysts (e.g., B(OiPr)3) are used to facilitate imine formation.
For reduction, 10% Pd/C catalyst under hydrogen pressure (10 bar) at moderate temperature (~70°C) over 24 hours is effective.
Workup and Purification
After reduction, the reaction mixture is cooled and filtered to remove the catalyst.
Organic layers are washed with aqueous solutions (e.g., NaOH) and extracted with solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate.
Final purification may involve concentration under reduced pressure and recrystallization or chromatography to achieve high purity.
Reaction Condition Summary Table
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Condensation (imine) | Cyclopropyl methyl ketone + (S)-α-phenylethylamine + Lewis acid catalyst | THF, isopropanol, toluene | Lewis acid catalysis improves yield |
| Reduction | Pd/C catalyst, H2 (10 bar), 70°C, 24 h | Ethanol or suitable solvent | Hydrogenation to secondary amine |
| Workup | Aqueous NaOH wash, extraction with MTBE or ethyl acetate | MTBE, ethyl acetate | Removal of impurities and catalyst |
| Purification | Filtration, concentration, recrystallization | - | Achieves >95% purity |
Research Findings and Optimization
The condensation step benefits significantly from the presence of Lewis acids, which increase the rate and selectivity of imine formation.
Choice of solvent impacts both reaction rate and ease of workup; THF and isopropanol are preferred for balancing solubility and reaction kinetics.
The reduction step requires careful control of hydrogen pressure and temperature to avoid over-reduction or side reactions.
Use of chiral amines in the condensation step allows for preparation of optically active (non-racemic) amines, which is important for pharmaceutical applications.
The overall synthetic route is scalable and suitable for industrial production, with yields reported up to 76% for related cyclopropyl alkyl amines in literature.
Additional Notes
Alternative synthetic routes reported in literature involve low-temperature Grignard reactions and flash chromatography purification; however, these are less favorable for large-scale synthesis due to complexity and cost.
The compound’s synthesis is often integrated with salt formation (e.g., mandelic acid salts) to enhance isomeric purity and facilitate isolation.
The methodology aligns with green chemistry principles by using relatively benign solvents and catalysts, and avoiding harsh reagents.
Q & A
Q. What are the established synthetic routes for 1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol, and how are reaction conditions optimized?
The synthesis typically involves multi-step amidation and cyclization. For example, cyclopropylmethylamine derivatives are reacted with activated carbonyl intermediates (e.g., 3-cyanopyrazine) under reflux in ethanol, followed by hydroxylamine hydrochloride treatment to form oxadiazole rings. Key steps include TLC monitoring (PE:EtOAc = 1:1, Rf = 0.6) and purification via silica gel chromatography (25% EtOAc in PE) . Reaction optimization focuses on temperature (e.g., 80°C for oxadiazole formation), solvent polarity, and stoichiometry of reagents like triethylamine (1.6g, 15.81mmol) to improve yields (up to 95%) .
Q. Which analytical techniques are critical for characterizing this compound?
1H-NMR (400 MHz) in CDCl3 or DMSO-d6 is essential for verifying cyclopropane proton environments (δ 0.06–0.88 ppm) and amine/oxadiazole functional groups. LCMS confirms molecular weight, while preparative HPLC (NH4HCO3, MeCN-H2O) ensures purity . TLC with PE:EtOAc (1:1) monitors reaction progress, and column chromatography isolates intermediates .
Q. How do the steric and electronic properties of the cyclopropylmethyl group influence reactivity?
The cyclopropane ring introduces strain, enhancing nucleophilic reactivity at the amino group. This facilitates condensation with carbonyl electrophiles (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride) under mild conditions. Steric hindrance from the cyclopropane may slow intramolecular cyclization, requiring elevated temperatures (80°C) for oxadiazole formation .
Advanced Research Questions
Q. What strategies improve synthetic yields in large-scale production of this compound?
Yield optimization (e.g., 56% in Step 5 ) requires:
- Catalyst screening : Acidic catalysts (e.g., TsOH) accelerate oxadiazole cyclization.
- Solvent selection : Polar aprotic solvents (e.g., trimethoxyethane) enhance reaction homogeneity.
- Purification : Preparative HPLC reduces losses compared to traditional column chromatography. Scalability challenges include solvent volume reduction and avoiding exothermic side reactions .
Q. How can computational modeling predict stereochemical outcomes in derivatives of this compound?
Q. What contradictions exist in spectral data interpretation for this compound?
Discrepancies between observed and theoretical NMR shifts (e.g., cyclopropane protons at δ 0.06–0.88 ppm vs. δ 0.3–1.0 in similar compounds) may arise from solvent-induced anisotropy or diastereomeric impurities. LCMS data must be cross-validated with high-resolution mass spectrometry to resolve ambiguities .
Q. How does the compound’s stability under stress conditions (pH, temperature) inform storage protocols?
Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) using HPLC-MS identify degradation products like hydrolyzed oxadiazole or cyclopropane ring-opened derivatives. Buffered solutions (pH 4–6) and inert atmospheres (N2) are recommended for long-term storage .
Q. What are the challenges in scaling up chromatographic purification?
Preparative HPLC scalability is limited by column load capacity and solvent cost. Alternatives like centrifugal partition chromatography (CPC) or immobilized metal affinity chromatography (IMAC) may reduce reliance on silica-based methods .
Q. How do structural analogs (e.g., cyclobutyl vs. cyclopropyl derivatives) compare in biological activity?
Comparative SAR studies show cyclopropane’s strain increases binding affinity to enzymes (e.g., kinase inhibitors) but reduces metabolic stability. Cyclobutyl analogs exhibit improved pharmacokinetics due to lower ring strain, as seen in PubChem data for 2-(methylamino)cyclopentan-1-ol .
Q. What methodologies resolve conflicting bioactivity data in enzyme inhibition assays?
Dose-response curves (IC50) and kinetic assays (e.g., SPR or ITC) validate target engagement. Confounding factors like solvent (DMSO) interference or compound aggregation are mitigated via negative controls and dynamic light scattering (DLS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
